Hydrazine, tris(trimethylsilyl)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13272-02-1 |
|---|---|
Molecular Formula |
C9H28N2Si3 |
Molecular Weight |
248.59 g/mol |
IUPAC Name |
1,1,2-tris(trimethylsilyl)hydrazine |
InChI |
InChI=1S/C9H28N2Si3/c1-12(2,3)10-11(13(4,5)6)14(7,8)9/h10H,1-9H3 |
InChI Key |
OGSTXLGSKJIWFT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NN([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Tris Trimethylsilyl Hydrazine
Direct Synthesis Approaches
The direct synthesis of tris(trimethylsilyl)hydrazine from the reaction of hydrazine (B178648) with a silylating agent such as trimethylsilyl (B98337) chloride presents a theoretical pathway. However, the direct, one-pot synthesis of tris(trimethylsilyl)hydrazine from hydrazine and trimethylsilyl chloride is not a well-documented or straightforward transformation. The reaction of amines and hydrazines with silyl (B83357) halides like trimethylsilyl chloride typically leads to the formation of silylamines and silylhydrazines, respectively. These reactions often require a base to neutralize the hydrogen halide byproduct.
While the direct silylation of polar functional groups like alcohols and amines is a common protection strategy in organic synthesis, the exhaustive silylation of hydrazine to form the trisubstituted product in a single step is challenging. The reaction of hydrazine with trimethylacetyl chloride, for instance, is known to be complicated by the formation of the 1,2-diacylhydrazine byproduct, and similar challenges can be anticipated with silyl chlorides.
Indirect Synthesis via Lithium Tris(trimethylsilyl)hydrazine Precursors
A more established and versatile approach to the synthesis of tris(trimethylsilyl)hydrazine and its derivatives involves the use of pre-formed lithium tris(trimethylsilyl)hydrazide. This method relies on the deprotonation of a silylated hydrazine precursor to generate a highly nucleophilic lithium salt, which can then be reacted with various electrophiles.
Reactions with Metallic Halide Electrophiles
The reaction of lithium tris(trimethylsilyl)hydrazide with metallic halide electrophiles provides a pathway to novel organometallic and coordination compounds. While specific examples for the synthesis of tris(trimethylsilyl)hydrazine itself via this route are not extensively detailed, the reactivity of related lithium silyl-amides and -hydrazides with metal halides is well-established. For instance, lithium bis(trimethylsilyl)amide is widely used to synthesize metal bis(trimethylsilyl)amides through salt metathesis reactions with a variety of metal halides.
Similarly, lithium 1,2-bis(trimethylsilyl)hydrazine has been shown to react with trialkyltin halides (a type of metallic halide) to form stannylated silylhydrazines. This reactivity underscores the potential for lithium tris(trimethylsilyl)hydrazide to react with a range of metallic halides, which could, under specific conditions or with particular workups, lead to the formation of tris(trimethylsilyl)hydrazine.
Reactions with Non-Metallic Halide Electrophiles
The reaction of lithium tris(trimethylsilyl)hydrazide with non-metallic halide electrophiles represents a key step in the indirect synthesis of tris(trimethylsilyl)hydrazine. By reacting a lithiated silylhydrazine precursor with a silyl halide, the third trimethylsilyl group can be introduced.
For example, the reaction of a dilithiated bis(trimethylsilyl)hydrazine with two equivalents of a fluorosilane can lead to the formation of a tetrakis(silyl)hydrazine. This demonstrates the principle of using lithiated silylhydrazines to introduce additional silyl groups via reaction with non-metallic halides. Following this logic, the reaction of a monolithiated bis(trimethylsilyl)hydrazine with trimethylsilyl chloride would be a plausible route to tris(trimethylsilyl)hydrazine.
Related Synthetic Routes and Relevance to Dinitrogen Silylation
The synthesis and chemistry of tris(trimethylsilyl)hydrazine are intrinsically linked to the broader field of nitrogen fixation, particularly the reductive silylation of dinitrogen (N₂). While these reactions typically yield tris(trimethylsilyl)amine (B75434), the underlying principles and intermediates offer valuable insights into the formation of highly silylated nitrogen compounds.
Catalytic Dinitrogen Reduction to Tris(trimethylsilyl)amine
Significant progress has been made in the catalytic reduction of atmospheric dinitrogen to tris(trimethylsilyl)amine using transition metal complexes. nih.govrsc.orgnih.gov These systems employ a reductant, such as sodium or potassium graphite (B72142) (KC₈), and an electrophile, typically trimethylsilyl chloride (Me₃SiCl), in the presence of a catalyst. Various transition metals, including molybdenum, iron, cobalt, and chromium, have been shown to be effective. nih.govnih.govnih.govpnnl.gov
| Catalyst System | Reductant/Silylating Agent | Product | Turnover Number (TON) |
| Triiron Complexes nih.gov | KC₈ / Me₃SiCl | N(SiMe₃)₃ | up to 83 |
| Dicobalt Complex nih.gov | KC₈ / Me₃SiCl | N(SiMe₃)₃ | ~200 |
| PCP-Ligated Chromium Complex acs.org | KC₈ / Me₃SiCl | N(SiMe₃)₃ | up to 100.3 |
| Molybdenum Complexes rsc.org | Na / Me₃SiCl | N(SiMe₃)₃ | Catalytic |
Stoichiometric Silylation in Model Nitrogen Fixation Systems
Stoichiometric reactions in model systems have provided fundamental understanding of the elementary steps involved in dinitrogen silylation. nih.govrsc.org These studies often involve the isolation and characterization of intermediates where dinitrogen is partially silylated. For instance, silyldiazenido ([M]-N=N-SiMe₃) and silylhydrazido ([M]-N(SiMe₃)-N(SiMe₃)₂) complexes have been identified.
The formation of such silylhydrazine-like intermediates is directly relevant to the synthesis of tris(trimethylsilyl)hydrazine. Although the ultimate goal in these systems is often complete reduction to the amine, the principles of N-N bond retention while forming N-Si bonds are clearly demonstrated. It is plausible that under different reaction conditions or with specific catalyst designs, the reaction could be stopped at a silylhydrazine stage. One study on a chromium-based system considered the possibility of forming a silylhydrazine product, (Me₃Si)₂NN(SiMe₃)₂, though it was deemed less favorable under the specific catalytic conditions. pnnl.gov
Mechanistic Aspects of Tris(trimethylsilyl)hydrazine Formation Pathways
The formation of tris(trimethylsilyl)hydrazine from hydrazine is a multi-step process involving the sequential substitution of hydrogen atoms on the nitrogen atoms with trimethylsilyl (TMS) groups. This transformation is typically achieved through the reaction of hydrazine with a suitable silylating agent, most commonly trimethylsilyl chloride (TMSCl), in the presence of a base. The mechanism is characterized by a series of nucleophilic substitution reactions, where the nitrogen atom of hydrazine acts as the nucleophile.
The mechanism proceeds through distinct silylation stages, leading to the formation of mono-, di-, and finally tris(trimethylsilyl)hydrazine. The presence of a base is crucial for deprotonating the hydrazine and its silylated derivatives, thereby increasing their nucleophilicity and facilitating the attack on the electrophilic silicon atom of the trimethylsilyl chloride.
Stepwise Silylation Pathway
The formation of tris(trimethylsilyl)hydrazine can be understood by considering a stepwise pathway involving three main stages:
Formation of Monosilylhydrazine: The initial step involves the reaction of one equivalent of hydrazine with one equivalent of trimethylsilyl chloride. A base abstracts a proton from one of the nitrogen atoms of hydrazine, generating a hydrazide anion. This anion then acts as a nucleophile, attacking the silicon atom of TMSCl and displacing the chloride ion to yield monosilylhydrazine.
Formation of Disilylhydrazine: The monosilylhydrazine formed in the first step still possesses reactive N-H protons. A second silylation event can occur on either of the nitrogen atoms. Deprotonation by a base can generate an anion at either the substituted or the unsubstituted nitrogen. Subsequent reaction with a second equivalent of TMSCl leads to the formation of a disilylated hydrazine. Depending on which nitrogen is silylated, two isomers can be formed: 1,1-bis(trimethylsilyl)hydrazine or 1,2-bis(trimethylsilyl)hydrazine. The relative ratio of these isomers is influenced by steric hindrance and the electronic environment of the nitrogen atoms.
Formation of Tris(trimethylsilyl)hydrazine: In the final step, the disilylated hydrazine intermediate (typically the 1,2-isomer, which still has an available N-H proton) undergoes a third silylation. Deprotonation of the remaining N-H bond by a base, followed by reaction with a third equivalent of TMSCl, yields the final product, tris(trimethylsilyl)hydrazine. The most stable and commonly isolated product is N,N',N'-tris(trimethylsilyl)hydrazine, indicating that silylation occurs on both nitrogen atoms.
The following table outlines the proposed intermediates and the final product in the formation pathway of tris(trimethylsilyl)hydrazine.
| Step | Reactant(s) | Silylating Agent | Intermediate/Product |
| 1 | Hydrazine (H₂N-NH₂) | (CH₃)₃SiCl | Monosilylhydrazine ((CH₃)₃Si-NH-NH₂) |
| 2 | Monosilylhydrazine | (CH₃)₃SiCl | 1,2-Bis(trimethylsilyl)hydrazine ((CH₃)₃Si-NH-NH-Si(CH₃)₃) |
| 3 | 1,2-Bis(trimethylsilyl)hydrazine | (CH₃)₃SiCl | Tris(trimethylsilyl)hydrazine ((CH₃)₃Si)₂N-NH(Si(CH₃)₃) |
The reaction conditions, including the choice of base and solvent, play a significant role in the efficiency of the silylation and the distribution of the silylated products. Stronger bases and an excess of the silylating agent favor the formation of the fully silylated tris(trimethylsilyl)hydrazine.
Reactivity and Reaction Pathways of Tris Trimethylsilyl Hydrazine
Nucleophilic and Reducing Agent Characteristics
Tris(trimethylsilyl)hydrazine, particularly in its lithiated form, lithium tris(trimethylsilyl)hydrazine, exhibits dual reactivity as both an excellent hydraziding agent and a reducing agent. niscpr.res.in This dual nature is prominently observed in its reactions with various non-metallic halides. niscpr.res.in The nucleophilicity of hydrazines, in general, has been a subject of study, with research indicating that their reactivity is comparable to amines in certain contexts. researchgate.net For instance, in both water and acetonitrile, hydrazine (B178648) shows reactivity similar to that of methylamine. researchgate.net The substitution of a hydrogen atom in ammonia (B1221849) with a methyl group enhances nucleophilicity more than the introduction of an amino group, considering that hydrazine possesses two reactive centers. researchgate.net
The reducing properties of tris(trimethylsilyl)hydrazine are evident in its interactions with certain metal halides. For example, while it undergoes substitution reactions with aluminum and tin chlorides, it acts as an oxidant with iron(III) chloride, leading to the formation of bis(trimethylsilyl)diimine. niscpr.res.inresearchgate.net This demonstrates the compound's ability to participate in redox reactions, a characteristic shared by hydrazine itself, which is a known reducing agent in various chemical transformations, including the Wolff-Kishner reduction. tcichemicals.comlibretexts.org
Substitution Reactions
Lithium tris(trimethylsilyl)hydrazine readily engages in substitution reactions with a variety of main group element halides, leading to the formation of silylated metallahydrazines and other derivatives. niscpr.res.inresearchgate.net
With Main Group Element Halides (e.g., Aluminum, Tin, Titanium, Antimony, Boron, Carbon, Silicon, Phosphorus, Arsenic)
The reaction of lithium tris(trimethylsilyl)hydrazine with main group element halides is a versatile method for introducing the tris(trimethylsilyl)hydrazino ligand. niscpr.res.inresearchgate.net
Aluminum: With aluminum(III) chloride, it undergoes a substitution reaction to yield the stable dichlorotris(trimethylsilyl)hydrazinoaluminum(III). niscpr.res.in This product is surprisingly stable and does not eliminate trimethylsilyl (B98337) chloride even at elevated temperatures. niscpr.res.in
Tin: The reaction with dimethyltin (B1205294) dichloride results in a stable silylated metallahydrazine. niscpr.res.inresearchgate.net However, with tin(IV) chloride and tin(IV) iodide, disubstituted products are formed, even when the reactants are in a 1:1 molar ratio. niscpr.res.in This suggests the initial monosubstituted product is highly reactive and quickly reacts with another equivalent of the lithium hydrazide. niscpr.res.in Lithium 1,2-bis(trimethylsilyl)hydrazine has also been shown to react with trialkyltin halides to form bis(trimethylsilyl)(trialkylstannyl)hydrazines. researchgate.net
Titanium: Titanium(IV) chloride also yields a disubstituted product. niscpr.res.in The reactivity of hydrazones with titanium complexes can lead to various coordination modes, including κ²N,N side-on coordination of the resulting hydrazonido ligand. acs.org
Antimony: Antimony(V) chloride reacts to form a disubstituted product. niscpr.res.in
Boron: Reactions with boron halides like boron trifluoride can lead to monosubstituted or disubstituted hydrazino derivatives. researchgate.net Specifically, with BF₃, a monohydrazino derivative is formed. researchgate.net Inspired by other systems, the reaction of 2-aminotropone with BBr₃ can lead to the formation of boronium cations. chemrxiv.org
Carbon: While tris(trimethylsilyl)methyl-lithium reacts with non-enolisable carbon electrophiles, the corresponding reactions of tris(trimethylsilyl)hydrazine are less documented in this specific context. rsc.org However, the nucleophilic nature of hydrazines suggests potential reactivity towards suitable carbon electrophiles.
Silicon: Reactions with silicon halides such as silicon tetrachloride and dimethylsilyl dichloride can produce bis(tris(trimethylsilyl)hydrazino) and monohydrazino derivatives, respectively. researchgate.netosti.gov
Phosphorus: Phosphorus(V) chloride gives a disubstituted product, while phosphorus(III) chloride and phosphorus(III) bromide form monohydrazino derivatives. researchgate.net
Arsenic: Arsenic(III) chloride and its derivatives also react to form monohydrazino compounds. researchgate.net Tris(trimethylsilyl)arsine is a known reagent for forming metal-arsenic bonds through reactions with metal halides. dtic.milresearchgate.net
| Main Group Element Halide | Product Type | Reference |
|---|---|---|
| Aluminum(III) chloride | Monosubstituted | niscpr.res.in |
| Dimethyltin dichloride | Monosubstituted | niscpr.res.inresearchgate.net |
| Tin(IV) chloride/iodide | Disubstituted | niscpr.res.in |
| Titanium(IV) chloride | Disubstituted | niscpr.res.in |
| Antimony(V) chloride | Disubstituted | niscpr.res.in |
| Boron trifluoride | Monosubstituted | researchgate.net |
| Silicon tetrachloride | Disubstituted | researchgate.net |
| Phosphorus(V) chloride | Disubstituted | researchgate.net |
| Phosphorus(III) chloride/bromide | Monosubstituted | researchgate.net |
| Arsenic(III) chloride | Monosubstituted | researchgate.net |
Formation of Silylated Metallahydrazines
The synthesis of silylated metallahydrazines is a key application of tris(trimethylsilyl)hydrazine's reactivity. niscpr.res.inresearchgate.net The reactions of its lithium salt with various metal chlorides, such as those of aluminum and tin, yield stable silylated metallahydrazine compounds. niscpr.res.inresearchgate.net For example, the reaction with aluminum(III) chloride produces dichlorotris(trimethylsilyl)hydrazinoaluminum(III), and the reaction with dimethyltin dichloride gives (Me₃Si)₂N-N(SiMe₃)SnCl(Me₂). niscpr.res.inresearchgate.net These reactions highlight the utility of lithium tris(trimethylsilyl)hydrazine as a transfer agent for the silylated hydrazine moiety to a metal center. niscpr.res.in
Oxidation Chemistry and Pathways
The oxidation of silylated hydrazines is a viable route to silylated diazenes. researchgate.net In the case of tris(trimethylsilyl)hydrazine, oxidation can be induced by reagents like iron(III) chloride, which acts as an oxidant to produce bis(trimethylsilyl)diimine (Me₃SiN=NSiMe₃). niscpr.res.inresearchgate.net The oxidation of (Me₃Si)₂N−N(H)SiMe₃ with silver salts at low temperatures leads to the formation of a highly unstable hydrazinium-yl radical cation. researchgate.net
The oxidation of hydrazine itself has been studied under various conditions. For instance, air oxidation of hydrazine can be catalyzed by materials like kaolinites and halloysites, with dinitrogen being the primary nitrogen-containing product. nih.gov The rate of this reaction is influenced by the presence of water and surface iron. nih.gov Other oxidizing agents for hydrazine include cupric and ferric ions, as well as chlorine and bromine, which can oxidize aryl hydrazines to diazonium salts. youtube.com Chromium(VI) also acts as a two-electron oxidant for hydrazine, producing nitrogen gas. utmb.edu The electrochemically formed oxide layers on platinum electrodes are also reactive towards hydrazine oxidation. researchgate.net
Radical Reactivity and Hydrogen Abstraction Phenomena (with considerations for tris(trimethylsilyl)silane (B43935) analogues)
While the radical chemistry of tris(trimethylsilyl)hydrazine is not as extensively documented as that of its silane (B1218182) analogue, the formation of a hydrazinium-yl radical cation upon oxidation suggests its potential to participate in radical reactions. researchgate.net The study of radical reactions often involves tris(trimethylsilyl)silane as a less toxic alternative to tributyltin hydride for radical-based reductions. tcichemicals.comorganic-chemistry.org
Comparative Analysis with Tris(trimethylsilyl)silane Radical Chemistry
Tris(trimethylsilyl)silane, (Me₃Si)₃SiH, is a well-established radical-based reducing agent. nih.gov Its utility stems from the relatively weak Si-H bond, with a bond dissociation energy of about 79 kcal/mol, which is weaker than that in triethylsilane (90 kcal/mol) but slightly stronger than in tributyltin hydride (74 kcal/mol). organic-chemistry.org This allows it to act as an efficient hydrogen atom donor in radical chain reactions. nih.gov
The tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•, is generated via an initiation process and participates in propagation steps to reduce a functional group. nih.gov The resulting organic radical then abstracts a hydrogen atom from another molecule of tris(trimethylsilyl)silane to continue the chain. nih.gov
A key difference in reactivity between tris(trimethylsilyl)silane and tributyltin hydride lies in their hydrogen donation rates. Tributyltin hydride has a slightly faster rate constant for donating a hydrogen radical to a carbon radical. reddit.com This can lead to different outcomes in certain reactions. For example, in the radical cyclization of some bromo-enoates, the slower hydrogen trapping by tris(trimethylsilyl)silane allows for a rearrangement cascade to occur, leading to enhanced diastereoselectivity compared to the reaction with tributyltin hydride. reddit.com
The reactivity of tris(trimethylsilyl)silane towards diarylaminyl radicals has been studied, revealing low preexponential factors that indicate a high steric demand in the transition state. nih.gov This highlights the influence of the bulky trimethylsilyl groups on its radical reactivity. Given the structural similarity, it is plausible that the radical reactivity of tris(trimethylsilyl)hydrazine would also be significantly influenced by steric factors.
| Compound | Bond Dissociation Energy (X-H) | Key Radical Chemistry Feature | Reference |
|---|---|---|---|
| Tris(trimethylsilyl)silane | ~79 kcal/mol (Si-H) | Efficient hydrogen atom donor in radical chain reactions. | organic-chemistry.org |
| Tributyltin hydride | ~74 kcal/mol (Sn-H) | Faster hydrogen atom donor compared to TTMSS. | organic-chemistry.org |
| Triethylsilane | ~90 kcal/mol (Si-H) | Stronger Si-H bond, less effective radical reducing agent. | organic-chemistry.org |
| Tris(trimethylsilyl)hydrazine | Not specified | Forms a hydrazinium-yl radical cation upon oxidation. | researchgate.net |
Thermal Decomposition Processes and Products of Tris(trimethylsilyl)hydrazine
General principles of thermal decomposition of related compounds suggest that the process would likely involve the cleavage of N-N and N-Si bonds. The presence of bulky trimethylsilyl groups would sterically influence the reaction pathways and the stability of the molecule. However, without specific experimental data, any proposed decomposition mechanism or product distribution remains purely speculative.
Due to the absence of research findings on the thermal decomposition of tris(trimethylsilyl)hydrazine, no data tables on its decomposition products or reaction conditions can be provided at this time. Further experimental investigation is required to elucidate the reactivity and reaction pathways of this compound under thermal stress.
Coordination Chemistry of Tris Trimethylsilyl Hydrazine and Its Derivatives
Formation of Transition Metal Complexes
Transition metal complexes incorporating silylated hydrazine (B178648) ligands are typically synthesized through the reaction of a metal halide or other suitable precursor with the silylhydrazine, often in its deprotonated, anionic form. The lithium salt of the corresponding hydrazide is a common reagent for this purpose. The formation of these complexes is heavily influenced by the steric bulk of the trimethylsilyl (B98337) (SiMe3) groups, which can dictate the stoichiometry and geometry of the resulting product.
Hydrazine and its derivatives can coordinate to metal centers in several ways. Unsubstituted hydrazine (N2H4) can act as a monodentate ligand, a bridging bidentate ligand connecting two metal centers, or a chelating η2-ligand. figshare.com For substituted silylhydrazines, deprotonation can lead to various hydrazido ligands with distinct coordination behaviors.
Upon deprotonation, tris(trimethylsilyl)hydrazine can form the tris(trimethylsilyl)hydrazido(1-) anion, [(Me3Si)2N-N(SiMe3)]−. This anion can coordinate to a metal in a monodentate fashion through one of its nitrogen atoms. Further deprotonation is also possible, leading to hydrazido(2-) ligands. An important example, although formed in situ from dinitrogen rather than from a pre-formed ligand, is the disilylhydrazido(2−) ligand. nih.gov In such cases, the ligand binds to a single metal center, forming a planar sp2-hybridized distal nitrogen, which suggests partial N–N double bond character. nih.gov The coordination can also be described as terminal or bridging, depending on whether it binds to one or multiple metal centers.
The presence of bulky trimethylsilyl groups has a profound impact on the coordination chemistry and stability of the resulting metal complexes. These groups exert significant steric pressure around the metal center, which often results in the formation of monomeric complexes with low coordination numbers, preventing polymerization. This steric shielding also enhances the kinetic stability of the complexes by physically blocking pathways for ligand exchange or decomposition. Furthermore, the lipophilic nature of the silyl (B83357) groups increases the solubility of the metal complexes in nonpolar organic solvents, facilitating their synthesis, purification, and characterization. The electron-donating nature of the silyl groups can also influence the electronic properties of the metal center, affecting its reactivity.
Coordination with Specific Metal Centers (e.g., Aluminum, Iron, Tin, Copper, Rhodium, Molybdenum)
While comprehensive studies on tris(trimethylsilyl)hydrazine complexes with a wide range of metals are limited, research into related systems provides valuable information.
Aluminum : Tris(trimethylsilyl)aluminum is a known organoaluminum compound, but its specific coordination complexes with tris(trimethylsilyl)hydrazine are not detailed in the provided search results. nih.gov
Iron : Iron complexes are central to the study of dinitrogen activation. While complexes of pre-formed tris(trimethylsilyl)hydrazine are not described, the functionalization of dinitrogen bound to an iron center can produce silylhydrazido species. For example, an iron dinitrogen complex can react with a silicon electrophile to yield a silyldiazenido complex, which can be further reduced and silylated to form a disilylhydrazido(2−) complex. nih.gov This demonstrates that iron can support highly silylated hydrazine-derived ligands, which are key intermediates in the transformation of dinitrogen. nih.gov
Tin : The reactions of lithium salts of bulky silyl compounds with tin halides are known to produce various silyl/germyl-substituted tin products, but specific complexes with the tris(trimethylsilyl)hydrazido ligand are not specified. acs.org
Copper : The coordination chemistry of unsubstituted hydrazine with copper has been studied, revealing the formation of various copper(I), copper(II), and mixed-valence species depending on the reaction conditions. dtic.mildtic.mil However, characterized complexes involving tris(trimethylsilyl)hydrazine are not readily found.
Rhodium : Rhodium complexes are known catalysts, but specific examples with tris(trimethylsilyl)hydrazine as a ligand are not documented in the available literature.
Molybdenum : Molybdenum complexes are pivotal in both biological and synthetic nitrogen fixation. rsc.org Studies have shown that coordination to a molybdenum center can significantly weaken the N-H bonds of hydrazine, facilitating reactions like dihydrogen evolution. nih.gov Molybdenum-dinitrogen complexes are also effective catalysts in reactions that produce silylamines, where silylhydrazido moieties are proposed as intermediates. nih.gov
Structural Characterization and Bonding Analysis in Coordination Compounds
In an example of an iron complex containing a disilylhydrazido(2−) ligand formed from dinitrogen functionalization, structural analysis revealed key features about the bonding. nih.gov The planarity observed at the distal nitrogen atom in the disilylhydrazido(2−) ligand is indicative of sp2 hybridization. nih.gov This geometry suggests the presence of some double bond character in the N-N bond, which is a common feature in related tungsten complexes with the same type of ligand. nih.gov Such structural data are crucial for understanding the electronic structure and reactivity of the metal-ligand bond, particularly the degree of multiple bonding between the metal and the adjacent nitrogen atom (M=N or M≡N).
| Complex Type | Metal | Key Structural Feature | Implication |
| Disilylhydrazido(2-) | Iron (Fe) | Planar geometry at the distal nitrogen atom | sp2 hybridization, partial N-N double bond character |
Catalytic Applications within Coordination Chemistry (e.g., Dinitrogen Fixation Catalysis)
A significant area of research related to silylated nitrogen compounds is the catalytic fixation of atmospheric dinitrogen (N2). While this process does not typically use tris(trimethylsilyl)hydrazine as a starting ligand, it involves the formation of silylhydrazido intermediates on a metal catalyst and results in the production of tris(trimethylsilyl)amine (B75434), N(SiMe3)3. This transformation serves as an important alternative to the Haber-Bosch process for ammonia (B1221849) synthesis, operating under much milder conditions.
Transition metal complexes based on molybdenum, iron, and chromium have been shown to be effective catalysts for the reductive silylation of dinitrogen. nih.govrsc.orgnih.govacs.org The general catalytic cycle involves the coordination of N2 to a low-valent metal center. This activated N2 molecule is then sequentially reduced (using reductants like sodium metal or KC8) and functionalized by a silicon electrophile, typically trimethylsilyl chloride (Me3SiCl).
The proposed mechanism for this catalytic transformation proceeds through several key intermediates:
N2 Coordination : A metal complex binds a molecule of dinitrogen.
First Silylation : The distal nitrogen atom of the coordinated N2 is attacked by a silyl group, forming a metal-silyldiazenido ([M]-N=N-SiMe3) intermediate. nih.govacs.org
Further Reduction and Silylation : The silyldiazenido species undergoes further reduction and silylation steps, likely passing through various silylhydrazido intermediates.
N-N Bond Cleavage : Ultimately, the N-N bond is cleaved, and after further silylation, the product N(SiMe3)3 is released.
Catalyst Regeneration : The metal complex is regenerated, allowing it to enter another catalytic cycle.
The efficiency of these catalytic systems highlights the crucial role of metal complexes in mediating the cleavage of the strong N≡N triple bond and facilitating the formation of new N-Si bonds. acs.orgpnnl.gov
| Catalyst Metal Center | Reductant | Silyl Source | Product | Max. Equivalents/Yield |
| Chromium (Cr) | KC8 | Me3SiCl | N(SiMe3)3 | 100.3 equiv (75% yield) acs.org |
| Chromium (Cr) | Na | Me3SiCl | N(SiMe3)3 | 34 equiv pnnl.gov |
Applications in Materials Science and Precursor Chemistry
Precursors for Inorganic Material Synthesis
Silylated compounds are widely used as precursors for inorganic materials. The reactivity of the Si-N bond and the N-H groups in silylated hydrazines makes them suitable for delivering nitrogen in a controlled manner during the formation of metal nitrides and other silicon-nitrogen materials.
Aluminum nitride (AlN) is a ceramic material with high thermal conductivity and a large bandgap, making it valuable for electronic applications. The synthesis of high-purity AlN often employs organometallic precursors. While ammonia (B1221849) (NH₃) and hydrazine (B178648) (N₂H₄) are common nitrogen sources used in conjunction with aluminum precursors like trimethylaluminum (B3029685) (TMA) for AlN deposition mdpi.comresearchgate.net, research into single-source precursors is ongoing. Silylated hydrazines are explored for this purpose. For instance, lithiated silylhydrazines can react with fluorosilanes to form tris(silyl)hydrazines, which act as precursors for Si-N ring systems. researchgate.net Although direct, large-scale application of tris(trimethylsilyl)hydrazine for AlN is not widely documented, the underlying chemistry of related compounds supports its potential. The reaction between trialkylaluminum compounds and ammonia or its derivatives is a known pathway to AlN, proceeding through intermediate organoaluminum amides that form stable ring structures. dtic.milacs.org
| Precursor System | Deposition Method | Application | Key Finding |
| Trimethylaluminum (TMA) & Hydrazine (N₂H₄) | Thermal Atomic Layer Deposition (ALD) | AlN Thin Films | Hydrazine allows for lower deposition temperatures compared to ammonia due to the weaker N-N bond. mdpi.com |
| Tris(diethylamido)aluminum (TDEAA) & Hydrazine (N₂H₄) | Atomic Layer Deposition (ALD) | AlNₓ Films | Surface reactions were self-limiting, and films deposited with hydrazine showed higher density than those with ammonia. researchgate.net |
| Lithiated Silylhydrazines & Fluorosilanes | Chemical Synthesis | Si-N Ring Systems | Forms tris- and tetrakis(silyl)hydrazines, which are precursors to heterocyclic compounds. researchgate.net |
This table summarizes findings on related precursor systems for nitrogen-containing materials.
In the synthesis of semiconductor quantum dots (QDs), silylated compounds are critical precursors. It is important to note that hydrazine derivatives serve as a nitrogen source. Therefore, tris(trimethylsilyl)hydrazine would be investigated for nitrogen-based QDs (e.g., GaN, AlN) rather than for Indium Antimonide (InSb), which requires an antimony source.
The utility of the tris(trimethylsilyl) structural motif is well-established for other pnictogen elements in QD synthesis. For example, tris(trimethylsilyl)phosphine (B101741) is a near-ubiquitous and highly reactive phosphorus precursor for producing indium phosphide (B1233454) (InP) QDs. inflibnet.ac.innih.gov Similarly, tris(trimethylsilyl)arsine is a common arsenic source for indium arsenide (InAs) QDs. researchgate.net These precursors enable controlled nucleation and growth of high-quality nanocrystals. While the direct analogue for nitrogen, tris(trimethylsilyl)hydrazine, is not used for antimonide QDs, the success of its phosphorus and arsenic counterparts highlights the effectiveness of the tris(trimethylsilyl) group in delivering pnictogen elements in materials synthesis.
| Precursor | Quantum Dot Material | Function |
| Tris(trimethylsilyl)phosphine | Indium Phosphide (InP) | Phosphorus source inflibnet.ac.innih.gov |
| Tris(trimethylsilyl)arsine | Indium Arsenide (InAs) | Arsenic source researchgate.net |
| Tris(trimethylsilyl)hydrazine | Potential for III-Nitride QDs (e.g., GaN) | Nitrogen source |
This table illustrates the established use of analogous tris(trimethylsilyl) compounds in quantum dot synthesis.
Role as a Synthetic Building Block in Advanced Organic Synthesis
Beyond materials science, tris(trimethylsilyl)hydrazine and simpler silylhydrazines are versatile building blocks in organic chemistry. The hydrazine core is a key functional group for constructing a variety of molecules, while the silyl (B83357) groups serve to protect the reactive N-H bonds, increase solubility, and direct reaction pathways. nih.govresearchgate.net The dehydrocoupling of hydrosilanes with hydrazine is one method used to synthesize these valuable silylhydrazine compounds. researchgate.net
Utility in Heterocyclic Compound Synthesis
Hydrazines are fundamental precursors for N-heterocyclic compounds, a class of molecules with vast applications in pharmaceuticals and materials. nih.govmdpi.comsciforum.net Silylated hydrazines are particularly useful in this context. Research shows that lithiated silylhydrazines react with fluorosilanes to produce tris- and tetrakis(silyl)hydrazines. researchgate.net These complex silylhydrazines can then serve as precursors to form silicon-nitrogen heterocycles, such as six-membered rings and 1,2-diaza-3-sila-5-cyclopentenes. researchgate.net The general reactivity of the hydrazine moiety is leveraged in cyclocondensation reactions to create rings like pyrazoles and triazines. nih.govpnrjournal.comjmchemsci.com
Derivatization for Nanostructure Functionalization
The functionalization of nanostructures is essential for tailoring their surface properties for specific applications. While direct examples of using tris(trimethylsilyl)hydrazine for this purpose are specialized, the chemical functionalities it possesses are highly relevant. The silyl groups provide a known chemical handle for attaching molecules to surfaces, particularly silicon or silica-based nanomaterials. Furthermore, silylhydrazines can be used to synthesize complex heterocyclic molecules that themselves are designed for functional purposes. researchgate.net For example, derivatives of silylhydrazones can be converted into tricyclic compounds, demonstrating their utility in creating elaborate molecular architectures that could subsequently be used to functionalize nanostructures. researchgate.net
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of Hydrazine (B178648), tris(trimethylsilyl)-. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of hydrogen, carbon, and silicon atoms within the molecule.
Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen environments in Hydrazine, tris(trimethylsilyl)-. The spectrum of this compound is characterized by signals corresponding to the protons of the trimethylsilyl (B98337) (TMS) groups and the N-H proton of the hydrazine backbone.
In a study by Witke, Reich, and Kriegsmann, the ¹H NMR spectrum of tris(trimethylsilyl)hydrazine was reported and discussed researchgate.net. The protons on the methyl groups of the three trimethylsilyl substituents are chemically equivalent or exhibit very similar chemical environments, leading to a strong, sharp signal in the upfield region of the spectrum, typically around 0.1-0.3 ppm relative to tetramethylsilane (TMS) as a standard. This characteristic chemical shift is indicative of protons attached to silicon.
The single proton attached to a nitrogen atom (the N-H proton) gives rise to a distinct signal. The chemical shift of this proton is sensitive to its local electronic environment, including the effects of hydrogen bonding and proton exchange dynamics. In dilute solutions of non-polar solvents, this N-H signal is expected to be a sharp singlet. Its position can vary depending on the solvent, concentration, and temperature, which influence intermolecular hydrogen bonding. In the presence of proton exchange, this peak may broaden. The study of these dynamics provides valuable information about the compound's associative properties in solution.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| -Si(CH₃)₃ | ~0.1 - 0.3 | Singlet | 27H | Represents the 27 equivalent protons of the three trimethylsilyl groups. |
| N-H | Variable | Singlet (can be broad) | 1H | Chemical shift is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |
Silicon-29 (²⁹Si) and Carbon-13 (¹³C) NMR spectroscopy provide critical data for characterizing the molecular skeleton and the trimethylsilyl substituents of Hydrazine, tris(trimethylsilyl)-.
²⁹Si NMR Spectroscopy: This technique is highly effective for analyzing organosilicon compounds. For Hydrazine, tris(trimethylsilyl)-, two distinct silicon environments are expected: the silicon atom of the trimethylsilyl group attached to the NH nitrogen, and the two equivalent silicon atoms of the trimethylsilyl groups attached to the other nitrogen. This would result in two signals in the ²⁹Si NMR spectrum. The chemical shifts for silicon atoms in trimethylsilyl groups bonded to nitrogen typically appear in a characteristic range. For instance, in various tris(trimethylsilyl)methyl-substituted compounds, the ²⁹Si shifts of the Me₃Si groups are found in a narrow range, often between -0.1 to -2.2 ppm umich.edu. Silazanes, which feature Si-N bonds, generally show ²⁹Si resonances in a range from -62 to +18 ppm pascal-man.com. These analyses help confirm the integrity of the Si-N linkages within the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework. In Hydrazine, tris(trimethylsilyl)-, all methyl carbons of the three TMS groups are in a similar chemical environment. This results in a single, intense signal in the aliphatic region of the spectrum, typically at a chemical shift of approximately 1-5 ppm umich.edu. The precise location of this signal confirms the presence and equivalence of the trimethylsilyl groups. The absence of other signals in the typical organic range further verifies the purity of the compound.
| Nucleus | Carbon/Silicon Type | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹³C | -Si(CH₃)₃ | ~1 - 5 | A single peak representing the 9 equivalent methyl carbons. |
| ²⁹Si | (Me₃Si)₂-N | Characteristic Shift for Si-N | Represents the two equivalent silicon atoms on the disubstituted nitrogen. |
| Me₃Si-NH | Characteristic Shift for Si-N | Represents the single silicon atom on the monosubstituted nitrogen. |
Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups and vibrational modes of the Hydrazine, tris(trimethylsilyl)- molecule. A 1968 study reported and discussed the IR and Raman spectra for this compound researchgate.net.
FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands. A key feature is the N-H stretching vibration, which typically appears in the region of 3200-3400 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding. Other significant peaks include the Si-C and C-H vibrations from the trimethylsilyl groups. Strong absorptions corresponding to the Si-CH₃ vibrations are expected around 850, 1257, and 2960 cm⁻¹ researchgate.net. The Si-N bond vibrations are also present, though they can be harder to assign definitively as they often fall in the fingerprint region (below 1500 cm⁻¹), which contains numerous other vibrational modes.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The N-N stretching vibration of the hydrazine backbone, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum, typically appearing in the 1000-1200 cm⁻¹ range researchgate.net. The Si-N and Si-C symmetric stretching modes are also expected to be Raman active. For related tris(trimethylsilyl)silane (B43935) derivatives, skeletal vibrations involving Si-Si bonds show weak intensities in both IR and Raman spectra jkps.or.kr.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Notes |
|---|---|---|---|
| N-H Stretch | 3200 - 3400 | FTIR | Position and width are sensitive to hydrogen bonding. |
| C-H Stretch (from -CH₃) | ~2960 | FTIR, Raman | Characteristic of methyl groups on silicon. |
| Si-CH₃ Deformation | ~1257 | FTIR, Raman | A strong, characteristic band for trimethylsilyl groups. |
| N-N Stretch | 1000 - 1200 | Raman | Often more intense in Raman than in FTIR. |
| Si-N Stretch | 900 - 1000 | FTIR, Raman | Confirms the presence of the silicon-nitrogen bond. |
| Si-C Stretch | 600 - 850 | FTIR, Raman | Multiple bands are expected in this region. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. The molecular weight of Hydrazine, tris(trimethylsilyl)- is 248.59 g/mol nih.gov.
Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺), although it may be of low abundance due to the lability of the Si-N and N-N bonds. The fragmentation of trimethylsilyl derivatives is well-documented researchgate.net. Common fragmentation pathways for Hydrazine, tris(trimethylsilyl)- would include:
Loss of a methyl group (-CH₃): A prominent peak at m/z [M-15]⁺ is highly characteristic of trimethylsilyl compounds, resulting from the loss of a methyl radical to form a stable silicon-centered cation.
Formation of the trimethylsilyl cation: A strong signal at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion, is a hallmark of TMS-containing compounds.
Cleavage of Si-N and N-N bonds: Fragmentation can occur at the Si-N and N-N bonds, leading to a variety of fragment ions. For example, cleavage of the N-N bond could lead to ions corresponding to the silylated amine fragments.
Rearrangements: Silyl (B83357) group migrations and rearrangements can also occur, leading to other characteristic fragment ions.
Analysis of the isotopic pattern, particularly for silicon (²⁸Si, ²⁹Si, ³⁰Si), can further aid in the identification of silicon-containing fragments. A GC-MS spectrum for Hydrazine, tris(trimethylsilyl)- is available, confirming its analysis by this method nih.gov.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and conformational information for Hydrazine, tris(trimethylsilyl)- in the solid state.
Theoretical and Computational Chemistry Approaches
Quantum Mechanical Calculations
Quantum mechanical calculations are a cornerstone for investigating the behavior of "Hydrazine, tris(trimethylsilyl)-" at the atomic and electronic levels. These methods allow for the prediction of its structure, stability, and reactivity.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules like "Hydrazine, tris(trimethylsilyl)-". irjweb.com DFT calculations have been instrumental in understanding the chemistry of related silylated hydrazines and phosphazanes. researchgate.net For instance, DFT studies on the oxidation of "Hydrazine, tris(trimethylsilyl)-" have provided significant insights into the resulting radical cation. rsc.org
Upon one-electron oxidation, "Hydrazine, tris(trimethylsilyl)-" forms a labile hydrazinium-yl radical cation, [(Me₃Si)₂N−N(H)SiMe₃]•+. DFT calculations have shown that this radical cation has a significantly shortened N−N bond compared to the neutral parent molecule, with a total bond order of approximately 1.5, indicating a partial π-bond character. rsc.org This change in bond order is a direct consequence of the removal of an electron from a bonding molecular orbital.
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods are known for their potential for high accuracy. While specific high-accuracy ab initio studies focusing solely on "Hydrazine, tris(trimethylsilyl)-" are not prominent in readily available literature, such methods have been successfully applied to understand the conformational analysis and structural details of simpler, related molecules like hydrazine (B178648) and methylhydrazine. researchgate.net These studies provide a foundation for understanding the fundamental interactions within the N-N bond and the influence of substituents, which are applicable to more complex derivatives like "Hydrazine, tris(trimethylsilyl)-". The thermolysis of "Hydrazine, tris(trimethylsilyl)-" is known to proceed through a free-radical mechanism, and ab initio calculations have been reported for related radical intermediates. uni-rostock.de
Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical behavior. For "Hydrazine, tris(trimethylsilyl)-", understanding the distribution of electrons and the energies of its molecular orbitals is key to predicting its reactivity.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Computations
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
For the radical cation of "Hydrazine, tris(trimethylsilyl)-", the singly occupied molecular orbital (SOMO) is of particular interest. DFT calculations have shown that the SOMO of [(Me₃Si)₂N−N(H)SiMe₃]•+ is a π-type orbital distributed along the N-N bond, which explains the observed shortening of this bond upon oxidation. rsc.org
| Molecular Orbital | Description |
| SOMO | In the radical cation, [(Me₃Si)₂N−N(H)SiMe₃]•+, the singly occupied molecular orbital is a π-type orbital localized on the N-N fragment. |
This data is for the radical cation of Hydrazine, tris(trimethylsilyl)- as specific HOMO/LUMO data for the neutral molecule was not available in the surveyed literature.
Atomic Charges and Electron Density Distributions
The distribution of electron density in a molecule can be quantified through the calculation of partial atomic charges. Mulliken population analysis is a common method used to estimate these charges from computational chemistry calculations. wikipedia.orgirjweb.com These charges help in identifying the electrophilic and nucleophilic centers within a molecule.
Conformational Analysis and Potential Energy Surface Mapping
"Hydrazine, tris(trimethylsilyl)-" possesses several rotatable bonds, leading to the possibility of multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is often achieved by mapping the potential energy surface (PES) of the molecule. researchgate.netspringernature.com
Theoretical methods such as ab initio and DFT calculations are powerful tools for performing conformational analysis. researchgate.net While a detailed potential energy surface map for "Hydrazine, tris(trimethylsilyl)-" is not available in the reviewed literature, studies on analogous molecules like methylhydrazine have shown that the relative orientation of lone pairs and bonding pairs of electrons significantly influences conformational stability. researchgate.net For "Hydrazine, tris(trimethylsilyl)-", the bulky trimethylsilyl (B98337) groups are expected to play a major role in determining the preferred conformation due to steric hindrance. A full conformational analysis would involve systematically rotating the key dihedral angles and calculating the energy at each point to map out the potential energy surface and identify the global and local energy minima, which correspond to the stable conformers.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating the complex reaction mechanisms of hydrazine and its derivatives. While specific computational studies on the reaction mechanisms of tris(trimethylsilyl)hydrazine are not extensively detailed in the public domain, the general approaches used for related compounds can be described. These studies typically involve mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and transition states.
A common methodology for these investigations is the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), to accurately model the electronic structure and energetics of the reacting species. earthlinepublishers.com The interaction of hydrazine derivatives with various reactants, including electrophiles and oxidizing agents like ozone, has also been a subject of computational inquiry. rsc.org In the case of silylated compounds, computational studies can also shed light on the role of the trimethylsilyl groups in influencing reaction pathways, such as through steric hindrance or electronic effects.
Table 1: Illustrative Example of a Computationally Studied Reaction Pathway for a Hydrazine Derivative
| Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |
| 1 | Hydrazine Derivative + Oxidant | TS1 | Intermediate 1 | 15.2 |
| 2 | Intermediate 1 | TS2 | Intermediate 2 + Byproduct | 8.7 |
| 3 | Intermediate 2 | TS3 | Final Product | 5.1 |
Note: This table is a generalized representation of data typically generated in computational studies of reaction mechanisms and does not represent specific experimental data for Hydrazine, tris(trimethylsilyl)-.
Prediction of Spectroscopic Parameters and Validation against Experimental Data
Computational chemistry is also instrumental in predicting the spectroscopic parameters of molecules, which can then be validated against experimental data. This synergy between theory and experiment is crucial for confirming molecular structures and understanding their electronic properties. The primary spectroscopic techniques for which parameters are computationally predicted include Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy.
DFT calculations are widely employed to predict the chemical shifts of ¹H and ¹³C nuclei in NMR spectroscopy. researchgate.net The calculated shifts are then compared to experimental spectra to aid in the assignment of signals and to confirm the proposed structure. Similarly, the vibrational frequencies and intensities of a molecule can be calculated and compared to experimental IR and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational methods.
For other hydrazine derivatives, studies have shown good correlation between DFT-calculated (e.g., using the B3LYP functional) and experimental spectroscopic data. imist.mamdpi.com These computational analyses can also provide insights into the nature of the chemical bonds and the electronic distribution within the molecule through methods like Natural Bond Orbital (NBO) analysis.
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Silylated Hydrazine Derivative
| Parameter | Computational Prediction (Illustrative) | Experimental Value (Hypothetical) |
| ¹H NMR Chemical Shift | ||
| Si(CH₃)₃ | 0.15 ppm | 0.18 ppm |
| NH | 2.50 ppm | 2.65 ppm |
| ¹³C NMR Chemical Shift | ||
| Si(CH₃)₃ | 1.5 ppm | 1.8 ppm |
| IR Vibrational Frequencies | ||
| N-H Stretch | 3350 cm⁻¹ | 3375 cm⁻¹ |
| Si-N Stretch | 980 cm⁻¹ | 995 cm⁻¹ |
| Si-C Stretch | 750 cm⁻¹ | 760 cm⁻¹ |
Note: This table provides an illustrative example of the type of data generated in computational spectroscopic studies. The values are not actual experimental or calculated data for Hydrazine, tris(trimethylsilyl)-.
Derivatization and Functionalization Strategies
Silylation Reactions Applied to Hydrazine (B178648) Derivatives
The introduction of silyl (B83357) groups onto the hydrazine framework is the foundational step for creating versatile silylhydrazine reagents like Hydrazine, tris(trimethylsilyl)-. Silylation modulates the reactivity of the N-H bonds, increases solubility in organic solvents, and provides a pathway for subsequent functionalization. The process typically involves the reaction of hydrazine or its partially silylated derivatives with a silylating agent.
The synthesis of polysilylated hydrazines can be achieved through various methods. A common approach involves the deprotonation of a hydrazine derivative with a strong base, such as an organolithium reagent, followed by quenching with a halosilane like trimethylsilyl (B98337) chloride. For instance, the reaction of dilithiated 1,2-bis(trimethylsilyl)hydrazine with two equivalents of a fluorosilane can yield a tetrakis(silyl)hydrazine. tandfonline.com This demonstrates the stepwise construction of highly silylated hydrazine structures.
The reactivity of silylating agents is a key factor. Potent silylating agents like trimethylsilylimidazole are highly effective for silylating alcohols and can also be applied to amines and amides, often requiring heat. gelest.com N,O-Bis(trimethylsilyl)acetamide (BSA) is another common reagent used for this purpose, where the reaction can be catalyzed by a small amount of trimethylsilyl chloride. gelest.com These general procedures are adaptable for the silylation of the N-H bonds in hydrazine.
Table 1: Common Silylating Agents and Their Applications
| Silylating Agent | Substrate Example | Conditions | Product Type |
|---|---|---|---|
| Trimethylsilyl chloride (TMSCl) | Hydrazine | With a base (e.g., Triethylamine) | Mono-, di-, or tris-silylated hydrazine |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | Alcohols, Amines | Inert solvent, optional TMSCl catalyst | Silylated derivatives |
| Trimethylsilylimidazole (TMSI) | Alcohols, Amines | Neat or in solvent, optional acid catalyst | Silylated derivatives |
| Phenyltrifluorosilane (PhSiF₃) | Dilithiated bis(trimethylsilyl)hydrazine | N/A | Tetrakis(silyl)hydrazine tandfonline.com |
Alkylation and Arylation Approaches for Substituted Hydrazine Derivatives
The alkylation and arylation of hydrazine and its derivatives are fundamental C-N bond-forming reactions. However, direct alkylation of hydrazine is often difficult to control, leading to mixtures of products with varying degrees of substitution. dtic.mil The use of silylated hydrazines like Hydrazine, tris(trimethylsilyl)- provides a strategic advantage by allowing for controlled, stepwise functionalization. The TMS groups can be selectively cleaved and replaced, directing the position of alkylation or arylation.
One advanced strategy for the exhaustive alkylation of hydrazine derivatives involves the formation of polyanions. nih.gov By treating a hydrazine derivative with multiple equivalents of a strong base, a polyanionic species is generated, which can then react with alkylating agents to produce multialkylated products in a single step. nih.gov A more selective approach involves the formation of a stable nitrogen dianion from a protected hydrazine, which enables sequential and controlled dialkylation. organic-chemistry.org
For arylation, radical-based methods have been developed. For example, aryl hydrazines can serve as both the initiator and the source of the aryl radical in a base-promoted reaction to arylate specific positions on heterocyclic scaffolds. nih.gov In the context of silyl hydrazines, a plausible strategy involves the initial silylation to protect one or more nitrogen atoms, followed by a metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, with an aryl halide. Subsequent removal of the silyl group would yield the N-arylhydrazine derivative.
Table 2: Representative Alkylation Methods for Hydrazine Derivatives
| Method | Hydrazine Substrate | Reagents | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Dianion Formation | Phenylhydrazine-Boc | 1. n-BuLi, THF, -78°C; 2. Alkyl Halide | Selectively alkylated hydrazines | Precise control over substitution patterns | organic-chemistry.org |
| Polyanion Strategy | Hydrazine derivative | Strong base, Alkyl Halide | Multialkylated hydrazines | Fast access to multi-substituted products | nih.gov |
| Reductive Alkylation | Hydrazine derivative | Aldehyde/Ketone, α-picoline-borane | N-alkylhydrazine | One-pot procedure | organic-chemistry.org |
Formation of Hydrazones and Diverse Derivatives Thereof
The reaction between a hydrazine derivative and a carbonyl compound (an aldehyde or a ketone) to form a hydrazone is a classic and robust transformation in organic chemistry. libretexts.orglibretexts.org Hydrazones are valuable intermediates that can be converted into a wide range of other functional groups and heterocyclic systems. nih.gov Hydrazine, tris(trimethylsilyl)- acts as a soluble and anhydrous source of a hydrazine synthon for these reactions. It reacts with carbonyl compounds, often under catalysis, to yield silylhydrazones. These silylhydrazones can be isolated or used in situ for further transformations, such as the Wolff-Kishner reduction to convert the original carbonyl group into a methylene (B1212753) group. libretexts.orgfiveable.me
The formation of the hydrazone proceeds via nucleophilic addition of the hydrazine nitrogen to the electrophilic carbonyl carbon, followed by dehydration. libretexts.org The use of pre-formed, stable hydrazine derivatives, such as solid hydrazine carbazate, has been shown to facilitate these reactions efficiently with carbonyl compounds. researchgate.net Similarly, solid-phase extraction techniques have been developed based on the reversible formation of hydrazones between a ketone and a hydrazine-functionalized solid support, highlighting the reliability of this reaction. nih.gov
Hydrazide-hydrazones, which contain both an amide and a hydrazone functionality, are another important class of derivatives. nih.gov These can be synthesized by reacting a hydrazide with a carbonyl compound and serve as precursors to various biologically active heterocyclic compounds. nih.gov
Table 3: Hydrazone Formation from Carbonyl Compounds
| Carbonyl Substrate | Hydrazine Reagent | Conditions | Product Type |
|---|---|---|---|
| Aldehyde (R-CHO) | Hydrazine, tris(trimethylsilyl)- | Lewis acid or protic acid catalyst | Silylhydrazone |
| Ketone (R₂C=O) | Hydrazine (H₂NNH₂) | Basic or acidic, often with heat | Hydrazone |
| 3-Acetylpyridine | Cyanoacetyl hydrazine | 1,4-Dioxane | Hydrazide-hydrazone derivative nih.gov |
| Various Aldehydes/Ketones | Hydrazine Hydrate | Acetic acid | Azines researchgate.net |
Methodologies for Selective Functionalization
Selective functionalization of the hydrazine core is crucial for synthesizing asymmetrically substituted derivatives. This is primarily achieved by using protecting groups to differentiate the reactivity of the nitrogen atoms. The trimethylsilyl groups in Hydrazine, tris(trimethylsilyl)- are ideal for this purpose. Their steric bulk can direct reactions to less hindered positions, and they can be removed under relatively mild and specific conditions (e.g., using fluoride (B91410) ions or mild acid) that leave other protecting groups, like Boc or Cbz, intact.
This "orthogonal" protection strategy allows for the stepwise modification of the hydrazine molecule. For example, a hydrazine molecule can be protected with two different types of groups, such as Troc (2,2,2-trichloroethoxycarbonyl) and Boc (tert-butoxycarbonyl). researchgate.net The Troc group can be selectively removed under neutral, reductive conditions, leaving the Boc group untouched. researchgate.net This allows for functionalization at the newly deprotected nitrogen. Subsequently, the Boc group can be removed under acidic conditions to allow for a second, different functionalization.
Regioselective functionalization can also be achieved through substrate control and the use of specific reagents. Metalation of a protected hydrazine to form a dianion allows for selective alkylation at different nitrogen atoms based on reaction conditions and the electrophile used. organic-chemistry.org Similarly, regioselective functionalization of heterocyclic systems can be achieved by directed metalation followed by reaction with an electrophile, a strategy whose principles can be applied to complex hydrazine derivatives. uni-muenchen.de The ability to sequentially add and remove silyl groups from a hydrazine core provides a powerful tool for building complex molecules with precise control over the substitution pattern.
Emerging Research Directions and Future Outlook
Exploration of Novel Reactivity and Catalytic Pathways
Recent investigations into the reactivity of Hydrazine (B178648), tris(trimethylsilyl)- have revealed intriguing and previously unexplored chemical behavior. A significant finding is the formation of a highly labile hydrazinium-yl radical cation, [(Me₃Si)₂N−N(H)SiMe₃]•+, through the oxidation of the parent molecule with silver salts at very low temperatures. researchgate.net This nitrogen-centered radical cation exhibits a substantially shortened N−N bond and a nearly planar N₂Si₃ framework, a stark contrast to the starting hydrazine. researchgate.net The generation of such reactive species opens up new possibilities for its use in synthetic chemistry.
The broader field of hydrazine chemistry is also seeing advances in catalysis. While not specific to tris(trimethylsilyl)hydrazine itself, researchers are successfully using transition metal complexes to catalyze reactions involving the hydrazine moiety. nih.govresearchgate.netacs.org For instance, mononuclear iron(II) complexes with tris(thiolato)phosphine ligands have been shown to catalytically reduce hydrazine to ammonia (B1221849), mimicking stages of biological nitrogen fixation. nih.govacs.org Furthermore, innovative hydrazinosulfonylation techniques that utilize transition metal catalysts are being developed for the synthesis of complex sulfonamides from hydrazine precursors. researchgate.net These developments in catalytic systems suggest potential future pathways where tris(trimethylsilyl)hydrazine could be employed as either a substrate or a ligand in novel catalytic cycles.
Advanced Materials Design and Fabrication Utilizing Tris(trimethylsilyl)hydrazine
The application of hydrazine derivatives in materials science is a burgeoning field, with a focus on creating materials with tailored optoelectronic properties. nanochemres.org While direct applications of Hydrazine, tris(trimethylsilyl)- in fabricated materials are still emerging, research on related hydrazine-based compounds provides a strong indicator of future directions. Studies have shown that conjugated compounds derived from hydrazine can be investigated for their potential in solar cell applications. nanochemres.org The core principle of this research involves tuning the molecular structure to control the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nanochemres.org
The introduction of bulky, electron-donating trimethylsilyl (B98337) groups onto the hydrazine backbone is a key structural modification. This substitution is expected to influence the molecule's solubility, thermal stability, and electronic characteristics, making it a candidate for inclusion in organic electronic materials. The synergy between theoretical modeling and experimental synthesis is crucial in this area, providing a foundational understanding for optimizing these molecules to enhance performance in devices like dye-sensitized solar cells. nanochemres.org Future work will likely focus on incorporating tris(trimethylsilyl)hydrazine and its derivatives into polymers and other materials to leverage its unique combination of a reactive hydrazine core and stabilizing silyl (B83357) groups. nih.govmdpi.com
Development of Innovative Synthetic Methodologies for Silylated Hydrazines
The synthesis of silylated hydrazines is evolving from classical methods to more efficient and innovative catalytic approaches. Traditionally, tris(silyl)hydrazines have been formed through the reaction of lithiated bis(silyl)hydrazines with fluorosilanes. tandfonline.com While effective, this stoichiometric approach often requires harsh reagents.
More recent methodologies are focusing on catalytic, atom-economical routes. A notable example is the magnesium-catalyzed cross-dehydrocoupling of silanes with hydrazine (N₂H₄). researchgate.net This method forms Si-N bonds with the concomitant release of hydrogen gas, providing a cleaner synthetic pathway to silylhydrazines. researchgate.net Research into the synthesis of other hydrazine derivatives also points toward promising future strategies. These include the direct reductive alkylation of hydrazines using reagents like α-picoline-borane and the use of transition-metal catalysts, such as nickel and palladium complexes, to facilitate C-N bond formation. organic-chemistry.org Such catalytic systems offer high efficiency and excellent functional group tolerance, representing a significant methodological advancement. organic-chemistry.org
Interactive Table: Comparison of Synthetic Methodologies for Silylated Hydrazines
| Method | Description | Reagents/Catalysts | Advantages |
| Classical Stoichiometric | Reaction of a pre-formed lithiated silylhydrazine with a halosilane. tandfonline.com | Li-derivatives, Fluorosilanes | Well-established, predictable. |
| Catalytic Cross-Dehydrocoupling | Catalytic coupling of a silane's Si-H bond with hydrazine's N-H bond. researchgate.net | Magnesium Catalysts | Atom-economical, cleaner byproducts (H₂). researchgate.net |
| Catalytic C-N Coupling | Transition-metal catalyzed reaction to form the N-C bond in hydrazine derivatives. organic-chemistry.org | Ni(II) or Pd catalysts | High efficiency, broad functional group tolerance. organic-chemistry.org |
Enhanced Integration of Computational and Experimental Research Approaches
The synergy between computational and experimental techniques has become indispensable for advancing the understanding of silylated hydrazines. The detailed characterization of the [(Me₃Si)₂N−N(H)SiMe₃]•+ radical cation serves as a prime example of this integrated approach. researchgate.net
In this study, experimental methods provided definitive proof of the radical cation's existence and structure. researchgate.net
Electron Paramagnetic Resonance (EPR) spectroscopy confirmed the radical's nature and revealed hyperfine coupling to the nitrogen and hydrogen atoms. researchgate.net
X-ray crystallography determined the solid-state molecular structure, showing the shortened N-N bond and near-planar geometry. researchgate.net
Nuclear Magnetic Resonance (NMR) and Raman spectroscopy further corroborated the species' formation and structure. researchgate.net
Complementing these experiments, Density Functional Theory (DFT) calculations offered deeper insights that are not accessible through measurement alone. researchgate.net
DFT calculations confirmed that the shortened N-N bond has a total bond order of 1.5, which can be described as a three-π-electron, two-center bond. researchgate.net
The calculations also visualized the Singly Occupied Molecular Orbital (SOMO), showing that the unpaired electron is centered along the N-N unit. researchgate.net
This powerful combination of theory and experiment is a recurring theme in modern hydrazine chemistry. nanochemres.orgrsc.orgresearchgate.net DFT and other computational methods are routinely used to explore geometric and electronic properties, predict reaction mechanisms, and understand the relationship between molecular structure and material characteristics, providing a solid foundation for the rational design and synthesis of new hydrazine-based compounds. nanochemres.orgnih.govresearchgate.netresearchgate.net
Interactive Table: Integrated Research Techniques for Tris(trimethylsilyl)hydrazine Radical Cation
| Technique | Type | Finding/Insight | Reference |
| EPR Spectroscopy | Experimental | Confirmed radical nature and hyperfine coupling. | researchgate.net |
| X-Ray Crystallography | Experimental | Determined solid-state structure, bond lengths, and planarity. | researchgate.net |
| NMR Spectroscopy | Experimental | Confirmed presence of the radical cation in solution. | researchgate.net |
| Raman Spectroscopy | Experimental | Provided vibrational data on the radical cation. | researchgate.net |
| Density Functional Theory (DFT) | Computational | Calculated bond order (1.5) and described the three-π-electron bond. | researchgate.net |
| Density Functional Theory (DFT) | Computational | Plotted the Singly Occupied Molecular Orbital (SOMO). | researchgate.net |
Q & A
Q. What are the established synthetic routes for tris(trimethylsilyl)hydrazine, and how do reaction conditions influence yield and purity?
Methodological Answer: The primary synthetic route involves magnesium-catalyzed cross-dehydrocoupling of Si–H and N–H bonds. For example, tris(trimethylsilyl)hydrazine can be synthesized via the reaction of hydrazine (N₂H₄) with tris(trimethylsilyl)silane in the presence of a tris(oxazolinyl)boratomagnesium catalyst . Key factors include:
- Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.
- Catalyst loading : 1–5 mol% Mg catalyst optimizes turnover without excessive cost.
- Solvent : Toluene or hexane is preferred to stabilize reactive intermediates .
Comparative studies show this method achieves >80% yield with minimal byproducts, unlike traditional routes using stoichiometric bases (e.g., Et₃N), which often suffer from lower yields (~50–60%) due to siloxane formation .
Q. What spectroscopic and analytical techniques are critical for characterizing tris(trimethylsilyl)hydrazine?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the absence of N–H bonds (indicating full silylation) and verify trimethylsilyl (TMS) group integration. ²⁹Si NMR is essential to confirm Si–N bond formation (δ ≈ –10 to –20 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₉H₂₇N₂Si₃) and detects fragmentation patterns indicative of TMS loss.
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, Si ratios).
- FT-IR : Absence of N–H stretches (~3300 cm⁻¹) and presence of Si–C (~1250 cm⁻¹) and Si–N (~950 cm⁻¹) bonds confirm successful synthesis .
Advanced Research Questions
Q. How does the mechanism of magnesium-catalyzed Si–N bond formation impact the scalability of tris(trimethylsilyl)hydrazine synthesis?
Methodological Answer: Kinetic studies reveal that the turnover-limiting step involves nucleophilic attack by a magnesium amide on the Si–H bond, followed by H₂ elimination. Key mechanistic insights include:
- Rate dependence on [Mg] : Catalytic efficiency plateases above 5 mol% due to aggregation.
- Substrate steric effects : Bulky silyl groups (e.g., TMS) slow the reaction but improve selectivity for mono- or disilylated products.
- H₂ gas management : Efficient H₂ removal (e.g., via inert gas purge) is critical to prevent reversible side reactions. Scalability requires continuous-flow reactors to optimize H₂ evacuation and heat transfer .
Q. How can tris(trimethylsilyl)hydrazine be utilized in the synthesis of nitrogen-containing heterocycles, and what are the key intermediates?
Methodological Answer: Tris(trimethylsilyl)hydrazine serves as a protected hydrazine equivalent in heterocycle synthesis. For example:
- Triazolothiadiazines : React with aminomercaptotriazoles and hydrazonoyl halides in dioxane under reflux. The TMS groups prevent premature cyclization by stabilizing the hydrazine backbone.
- Quinazoline derivatives : Condensation with carbonyl compounds (e.g., benzaldehyde) forms hydrazones, which undergo cyclization to yield antimicrobial agents.
Key intermediates include silyl-protected hydrazones and magnesium-amidine complexes , which facilitate regioselective ring closure. Reaction monitoring via TLC (eluent: hexane/EtOAc) ensures intermediate stability .
Q. What are the challenges in reconciling contradictory data on the stability of tris(trimethylsilyl)hydrazine under varying storage conditions?
Methodological Answer: Discrepancies arise from:
- Moisture sensitivity : Even trace H₂O hydrolyzes Si–N bonds, generating NH₃ and siloxanes. Studies using Karl Fischer titration show degradation rates increase by 300% at >40% relative humidity.
- Temperature-dependent decomposition : Accelerated stability testing (40°C vs. 25°C) reveals a 10-fold increase in byproduct formation over 30 days.
- Analytical artifacts : GC-MS may underestimate degradation due to column adsorption of siloxanes. Mitigation strategies include:
Safety and Handling Considerations
- Flammability : Tris(trimethylsilyl)hydrazine solutions in hexane (≥10%) are classified as Class 3 flammable liquids . Use spark-free equipment and ground containers during transfer .
- Toxicity : While specific data on tris(trimethylsilyl)hydrazine are limited, related hydrazines (e.g., phenylhydrazine) exhibit carcinogenic potential. Handle in a fume hood with nitrile gloves and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
